

# An In-depth Technical Guide to Biocryl® Biomaterials

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## Compound of Interest

Compound Name: *Biocryl*

Cat. No.: *B1169104*

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This technical guide provides a comprehensive overview of the history, development, and core technical specifications of biomaterials marketed under the "**Biocryl**" trade name. The "**Biocryl**" brand encompasses a range of medical devices with distinct compositions and applications, developed by various manufacturers. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the different classes of **Biocryl** biomaterials.

## BIOCRYL® Absorbable Sutures

### History and Development

The development of **Biocryl** absorbable sutures is rooted in the broader history of synthetic absorbable suture materials. The quest for a sterile, biocompatible suture with predictable absorption and high tensile strength led to the development of polyglycolic acid (PGA) sutures in the 1960s. Building on this, Polyglactin 910, the core component of **Biocryl** sutures, was introduced by Ethicon in 1974 under the trade name Vicryl®.[1] The innovation of co-polymerizing glycolide with lactide resulted in a suture with a more predictable and controlled hydrolysis rate and improved handling characteristics.[2][3] The addition of a coating further enhanced the suture's properties by reducing tissue drag and improving knot security.[4] **Biocryl** sutures represent a specific brand of Polyglactin 910 sutures, embodying these advancements in synthetic absorbable biomaterials.

### Core Composition and Properties

**Biocryl** sutures are synthetic, absorbable, sterile surgical sutures. The core biomaterial is a copolymer of 90% glycolic acid and 10% L-lactide, known as Polyglactin 910.[4][5]

- **Molecule:** 90% Glycolic Acid and 10% Lactic Acid (Polyglactin 910).[5]
- **Coating:** The braided suture is coated with a mixture of Polyglactin 370 and calcium stearate. This coating lubricates the suture, allowing for easier passage through tissues and smoother knot tying.[5]
- **Absorption Profile:** Absorption occurs via hydrolysis, where the polymer chain is broken down by water. The absorption is predictable and is typically complete within 56 to 70 days. [4][5]
- **Tensile Strength:** The suture retains a significant portion of its tensile strength during the critical wound healing period.[5]
- **Biocompatibility:** Polyglactin 910 is known for its minimal tissue reactivity.[2][4]

#### Quantitative Data

The tensile strength retention of **Biocryl** sutures is a critical performance characteristic. The following table summarizes the approximate percentage of the original breaking strength remaining at various time points post-implantation.

Time Post-Implantation	Approximate Percentage of Breaking Strength Retained
2 Weeks	75%
3 Weeks	50%
4 Weeks (USP 4/0)	30%
4 Weeks (USP 2/0)	< 25%

Data sourced from Direct Surgical Supplies product information.[5]

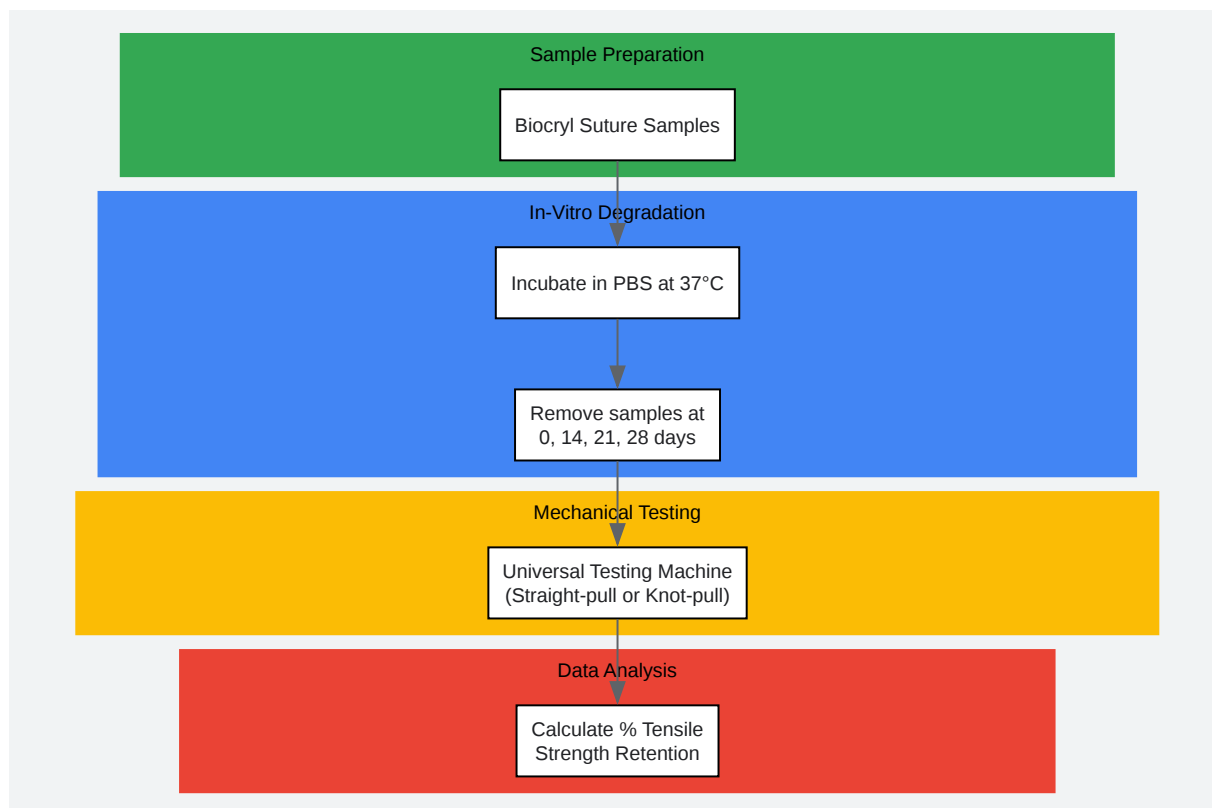
#### Experimental Protocols

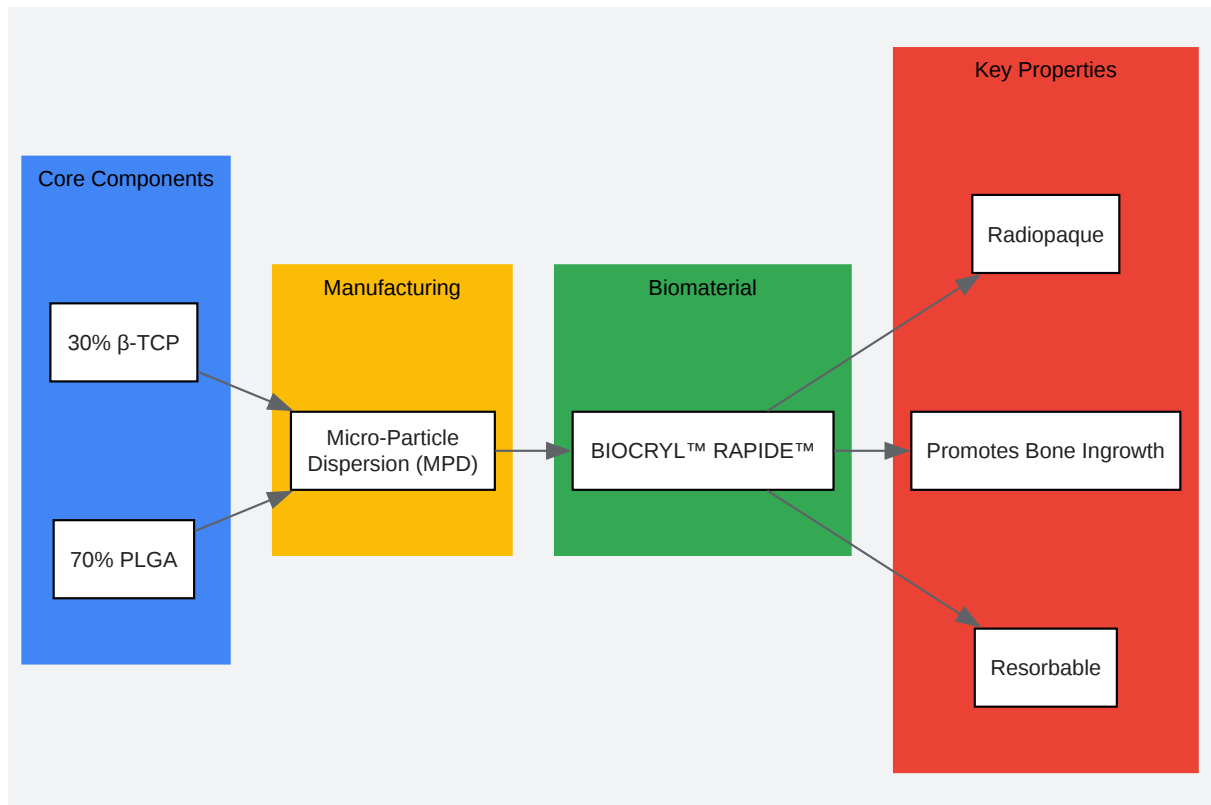
## Tensile Strength and Degradation Testing (General Methodology based on USP and ISO standards)

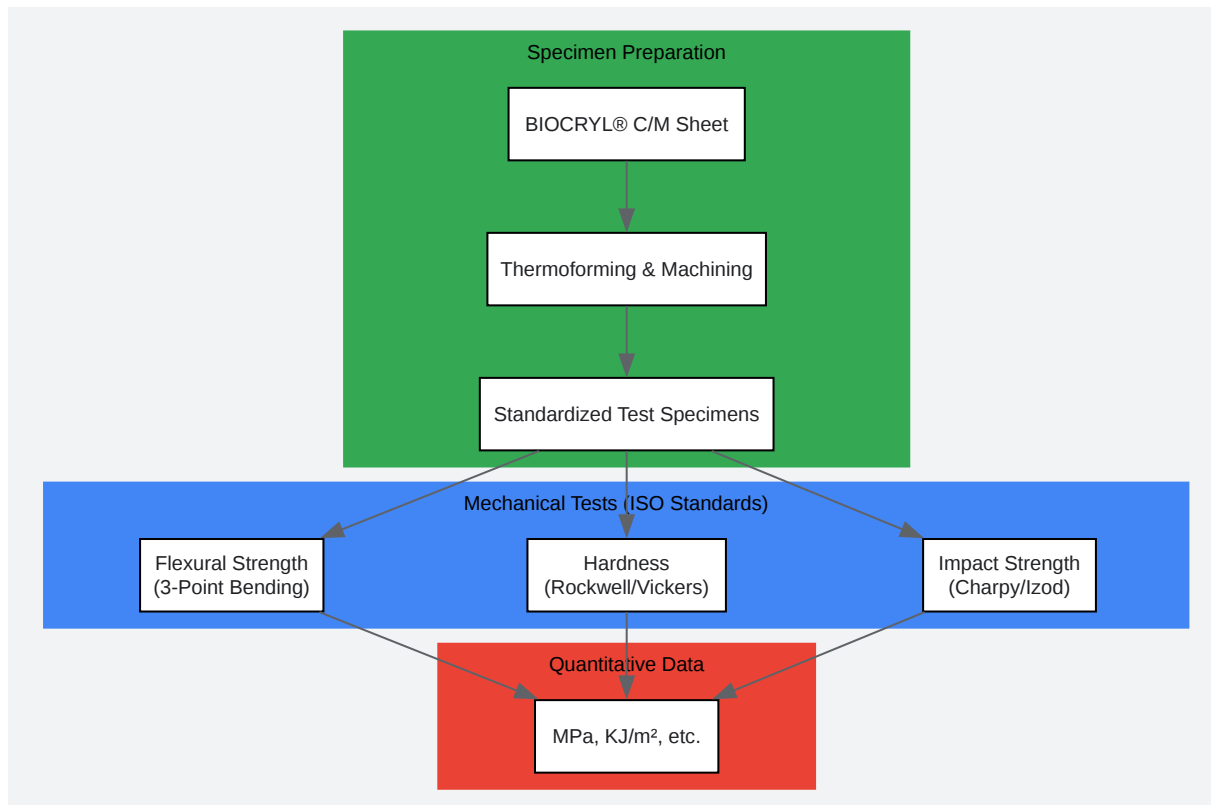
The tensile strength of absorbable sutures is typically evaluated according to standards such as the United States Pharmacopeia (USP) <881> and ISO 13485.[6] The following represents a general protocol for in-vitro degradation and tensile strength testing.

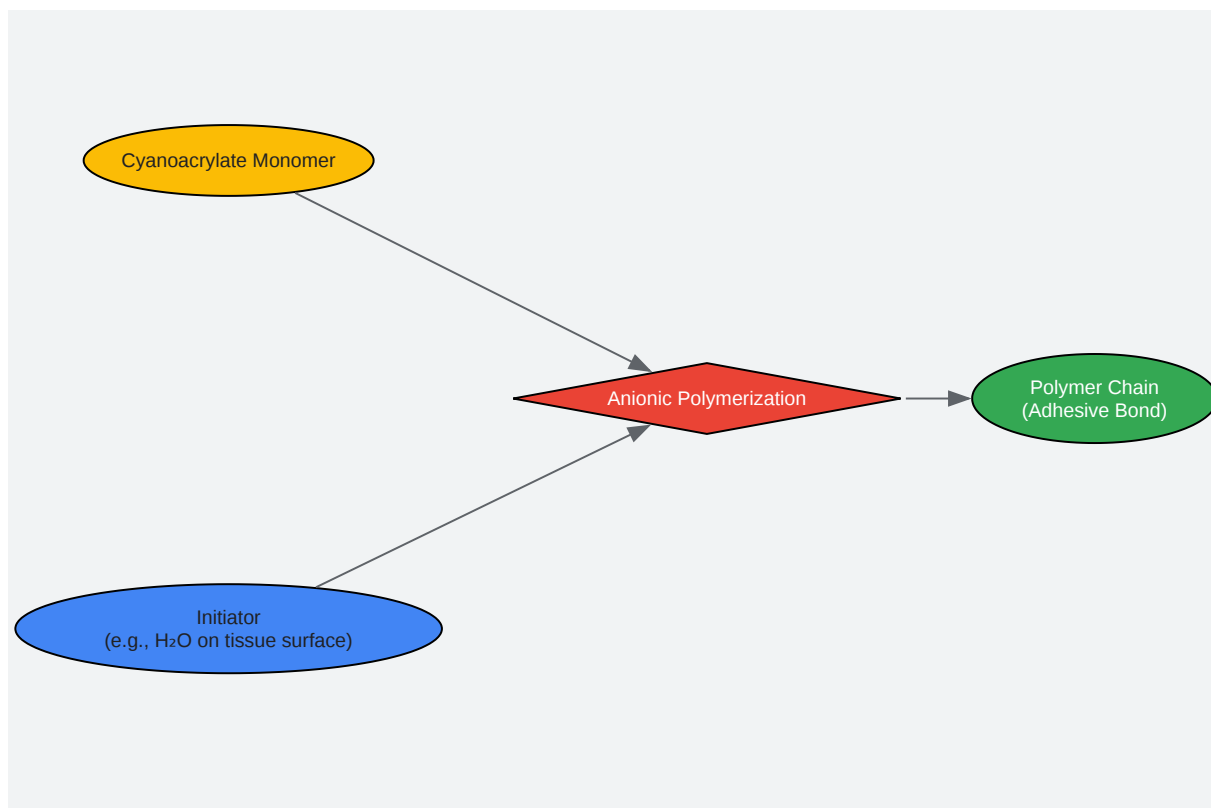
- Sample Preparation: Sutures of a specific size (e.g., USP 4/0) are cut into standardized lengths.
- In-vitro Degradation:
  - Suture samples are immersed in a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4).
  - The samples are incubated at 37°C for various time points (e.g., 0, 7, 14, 21, 28 days).
  - At each time point, a set of suture samples is removed from the solution for tensile testing.
- Tensile Testing:
  - The tensile strength of the suture is measured using a universal testing machine.
  - The suture is secured between two clamps (a straight-pull test) or tied in a knot (a knot-pull test).[7]
  - The machine pulls the suture at a constant rate until it breaks. The force required to break the suture is recorded as its tensile strength.
- Data Analysis: The mean tensile strength at each time point is calculated and expressed as a percentage of the initial tensile strength (at day 0).

## Visualization









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